molecular formula C8H9BCl2O2 B13988627 (2,4-Dichloro-5-ethylphenyl)boronic acid

(2,4-Dichloro-5-ethylphenyl)boronic acid

Cat. No.: B13988627
M. Wt: 218.87 g/mol
InChI Key: VGFXKMIXLDPHOW-UHFFFAOYSA-N
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Description

(2,4-Dichloro-5-ethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dichloroethylphenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-5-ethylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Chlorophenylboronic acid
  • 2,4-Dichlorophenylboronic acid

Uniqueness

(2,4-Dichloro-5-ethylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This compound’s dichloroethylphenyl structure allows for unique applications in the synthesis of complex organic molecules .

Properties

Molecular Formula

C8H9BCl2O2

Molecular Weight

218.87 g/mol

IUPAC Name

(2,4-dichloro-5-ethylphenyl)boronic acid

InChI

InChI=1S/C8H9BCl2O2/c1-2-5-3-6(9(12)13)8(11)4-7(5)10/h3-4,12-13H,2H2,1H3

InChI Key

VGFXKMIXLDPHOW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)CC)(O)O

Origin of Product

United States

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